3-Phenyl-1,2,4-oxadiazol-5(4H)-one
Overview
Description
3-Phenyl-1,2,4-oxadiazol-5(4H)-one is a compound with the molecular formula C8H6N2O2 . It is also known by other names such as 3-phenyl-1,2,4-oxadiazol-5-ol and 3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including 3-Phenyl-1,2,4-oxadiazol-5(4H)-one, can be achieved through various methods. One such method involves the use of the uronium activation method for the synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes .Molecular Structure Analysis
The molecular structure of 3-Phenyl-1,2,4-oxadiazol-5(4H)-one consists of a five-membered heterocyclic ring system with two nitrogen atoms, one oxygen atom, and two carbon atoms . The IUPAC name for this compound is 3-phenyl-4H-1,2,4-oxadiazol-5-one .Physical And Chemical Properties Analysis
3-Phenyl-1,2,4-oxadiazol-5(4H)-one has a molecular weight of 162.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 1 .Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives, including “3-phenyl-1,2,4-oxadiazol-5-ol”, have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Antibacterial Effects
Compounds of 1,2,4-oxadiazole derivatives have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . They also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) .
Antifungal Screening
The synthetic conjugates of 1,2,4-oxadiazole derivatives were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
Drug Discovery
1,2,4-Oxadiazole derivatives are of great interest in the pharmaceutical industry and drug discovery . They have unique bioisosteric properties and an unusually wide spectrum of biological activities, making them a perfect framework for novel drug development .
Enzyme Inhibitors
1,2,4-Oxadiazole derivatives have been used in the design of enzyme inhibitors . The MTT test enables us to quantify the living cells by measuring the activity of mitochondrial enzymes .
Scintillating Materials
1,2,4-Oxadiazole derivatives have found applications in scintillating materials .
Dyestuff Industry
1,2,4-Oxadiazole derivatives have also been used in the dyestuff industry .
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, impact the compound’s stability and efficacy. For instance, variations in pH may affect its solubility and absorption.
Its multifaceted impact on microbial physiology underscores its importance in combating infectious diseases . 🌟
properties
IUPAC Name |
3-phenyl-4H-1,2,4-oxadiazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-9-7(10-12-8)6-4-2-1-3-5-6/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBDRBXGTCUBIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163113 | |
Record name | 3-Phenyl-1,2,4-oxadiazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-1,2,4-oxadiazol-5(4H)-one | |
CAS RN |
1456-22-0 | |
Record name | 5-Hydroxy-3-phenyl-1,2,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1456-22-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001456220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenyl-1,2,4-oxadiazol-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90163113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-phenyl-1,2,4-oxadiazol-5(4H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.490 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-PHENYL-4,5-DIHYDRO-1,2,4-OXADIAZOL-5-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGC97J8AST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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